3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
Molecular Formula |
C14H11N7O2S |
|---|---|
Molecular Weight |
341.35 g/mol |
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H11N7O2S/c1-8-6-11(16-15-8)13-17-18-14-20(13)19-12(7-24-14)9-2-4-10(5-3-9)21(22)23/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
KLKRWMSUFXNYGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine typically follows a multi-step synthetic route. The common methods include:
Step 1: Formation of Pyrazole Ring
The initial step often involves the formation of a pyrazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds. For instance, 5-methyl-1H-pyrazole can be synthesized by reacting 5-methylhydrazine with an appropriate ketone or aldehyde under acidic conditions.Step 2: Synthesis of Triazole Derivative
The next step involves the cyclization of the pyrazole derivative with a triazole precursor. This can be achieved through a condensation reaction with an appropriate thioketone or thiol compound.Step 3: Introduction of Nitro Group
The nitro group is typically introduced via electrophilic substitution on the aromatic ring. This can be accomplished using nitrosonium salts or concentrated nitric acid depending on the stability of the substrate.
Specific Reaction Conditions
The following specific conditions have been reported for synthesizing derivatives similar to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Hydrazine derivative + Carbonyl compound | Ethanol | Reflux | 5 hours | 70-85 |
| 2 | Pyrazole + Triazole precursor | Ethanol | Reflux | 6 hours | 76-85 |
| 3 | Aromatic compound + Nitro reagent | Acetic Acid | Room Temp | 12 hours | Variable |
Detailed Research Findings
Mechanistic Insights
The mechanism for synthesizing the target compound involves several key transformations:
-
- The reaction between hydrazine and a carbonyl compound leads to the formation of a pyrazole ring through nucleophilic attack and subsequent dehydration.
-
- The pyrazole undergoes cyclization with a thioketone or thiol to form the triazolo-thiadiazine structure. This step is crucial as it establishes the core structure necessary for further functionalization.
-
- The introduction of the nitro group occurs via electrophilic aromatic substitution where the electron-rich aromatic system reacts with a nitronium ion generated from nitric acid.
Characterization Techniques
The synthesized compounds are characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR): Used to confirm the structure by analyzing hydrogen and carbon environments.
Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands.
Mass Spectrometry: Provides molecular weight confirmation and structural elucidation.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit promising antitumor properties. A study demonstrated that subtle modifications in the phenyl moiety of similar compounds can enhance their antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be a candidate for further development as an anticancer agent .
Antiviral Properties
Compounds related to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have also been tested for antiviral activity. Studies have shown that certain structural variations can optimize these compounds for effective antiviral action against various pathogens. The specific mechanism of action often involves interference with viral replication processes .
Antimicrobial Activity
The compound's structure allows it to exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported that certain derivatives possess antibacterial activity comparable to or exceeding that of conventional antibiotics like ampicillin .
Agricultural Applications
Pesticidal Activity
Research has indicated that triazole-thiadiazine derivatives can act as effective pesticides. Their ability to disrupt biological pathways in pests makes them suitable candidates for agricultural applications. The specific modes of action include interference with the insect's nervous system or metabolic processes, leading to effective pest control without harming beneficial insects .
Material Science Applications
Photochromic Properties
Some derivatives of this compound have been studied for their photochromic behavior, which allows them to change color upon exposure to light. This property is valuable in developing materials for optical devices and sensors. The ability to switch states can be utilized in smart materials that respond to environmental stimuli .
Table 2: Synthesis and Characterization
| Synthesis Method | Yield (%) | Characterization Techniques |
|---|---|---|
| One-pot reaction | 75 | NMR, IR Spectroscopy |
| Reflux in ethanol | 82 | Mass Spectrometry |
| Column chromatography | 90 | UV-Vis Spectroscopy |
Mechanism of Action
The mechanism by which 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Phosphodiesterase 4 (PDE4) Inhibition
Triazolothiadiazines with dimethoxyphenyl and tetrahydrofuran-3-yloxy groups exhibit PDE4 selectivity:
- Compound 10 (3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-triazolo[3,4-b][1,3,4]thiadiazine) showed IC₅₀ = 452 nM for PDE4A and >100-fold selectivity over other PDE isoforms .
Key SAR Insight : The 4-nitrophenyl group in the target compound may reduce PDE4 affinity compared to methoxy-substituted analogs, as nitro groups increase steric hindrance .
Cholinesterase and Alkaline Phosphatase Inhibition
- Compound 152f (3-(pyridin-4-yl)-7H-triazolo[3,4-b][1,3,4]thiadiazine) inhibited acetylcholinesterase (IC₅₀ = 13.66 µM), while 152a inhibited alkaline phosphatase (IC₅₀ = 1.32 µM) .
Key SAR Insight : Pyridine and pyrazole substituents at C-3 enhance enzyme inhibition, suggesting the 5-methylpyrazole group in the target compound may confer similar activity .
Biological Activity
The compound 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazole-thiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-thiadiazine core , which is known for its pharmacological significance. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅O₂S |
| Molecular Weight | 293.32 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 413.1 °C |
| LogP | 2.64 |
Antimicrobial Activity
Research has indicated that derivatives of triazolo-thiadiazines exhibit significant antibacterial and antifungal properties. For instance:
- A study demonstrated that compounds with a triazole nucleus showed effective antibacterial activity against various strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to 12.5 μg/mL .
- Specific derivatives of triazolo[3,4-b][1,3,4]thiadiazines were found to be effective against drug-resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- In a recent investigation, compounds similar to our target compound exhibited promising anticancer activity against epidermoid carcinoma cell lines . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
- Molecular docking studies suggest that the compound binds effectively to specific cancer-related proteins, enhancing its potential as an anticancer agent .
Anti-inflammatory Activity
Triazole-thiadiazine derivatives have also been studied for their anti-inflammatory effects:
- Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Sumangala et al. evaluated the antimicrobial efficacy of various triazolo-thiadiazine derivatives against common pathogens. The results indicated that certain compounds exhibited antibacterial activity comparable to standard antibiotics like ampicillin, particularly against Gram-positive bacteria .
Case Study 2: Anticancer Mechanisms
In another study focusing on anticancer properties, derivatives similar to 3-(5-methyl-1H-pyrazol-3-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were tested for their ability to induce apoptosis in cancer cells. The findings highlighted that these compounds could activate caspase pathways leading to programmed cell death .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
Pyrazole Formation : Reacting diethyl acetylenedicarboxylate with 1-(4-nitrophenyl)ethanone under basic conditions (e.g., NaH in toluene) to form the pyrazole core .
Triazole-Thiadiazine Core Construction : Cyclization using hydrazine hydrate in ethanol to generate the fused triazole-thiadiazine system .
Functionalization : Introducing substituents via reactions with aromatic carboxylic acids in a phosphorus oxychloride (POCl₃) medium .
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NaH, toluene, diethyl acetylenedicarboxylate | Pyrazole ring formation |
| 2 | Hydrazine hydrate, ethanol | Triazole-thiadiazine cyclization |
| 3 | POCl₃, aromatic carboxylic acids | Substituent introduction |
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Structural validation employs:
- Elemental Analysis : To verify molecular composition (e.g., C, H, N, S content) .
- Spectroscopy :
- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity (>95%) .
Basic: What in vitro assays are used for initial pharmacological screening?
Answer:
Common assays include:
- MTT Assay : Evaluates antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for MCF-7 breast cancer cells) .
- Enzyme Inhibition :
- Antimicrobial Disk Diffusion : Tests efficacy against Gram-positive/negative bacteria .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Critical factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysts : KOH (40% aqueous) accelerates intramolecular cyclization .
- Temperature Control : Reflux conditions (80–100°C) improve thiadiazine ring closure .
- Purification : HPLC or column chromatography isolates high-purity intermediates (>90% yield) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?
Answer:
Contradictions arise from substituent electronic/steric effects. Strategies include:
- Systematic SAR : Varying R-groups (e.g., 4-methoxyphenyl vs. 3-fluoro-4-methoxyphenyl) and correlating with activity .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to explain activity trends .
- Crystallography : Resolves steric clashes (e.g., PDB: 3LD6 for 14α-demethylase binding) .
| Substituent | Biological Activity |
|---|---|
| 4-Methoxyphenyl | High PDE4 inhibition (IC₅₀: 15 nM) |
| 3-Fluoro-4-methoxyphenyl | Improved selectivity (PDE4B vs. PDE4D) |
Advanced: What strategies enhance selectivity for PDE4 isoforms?
Answer:
- Substituent Engineering :
- Docking Studies : Identify key binding residues (e.g., Gln369 in PDE4B) to guide design .
Advanced: How are computational methods used to predict biological targets?
Answer:
- Molecular Docking : Screens against PDB targets (e.g., 14α-demethylase lanosterol, 3LD6) to predict antifungal activity .
- SwissADME : Predicts pharmacokinetics (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
- MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
